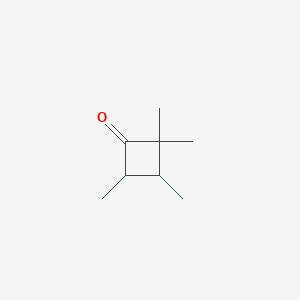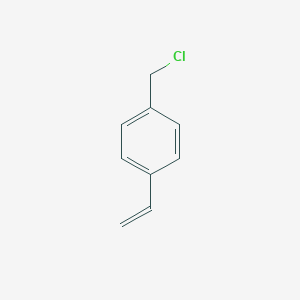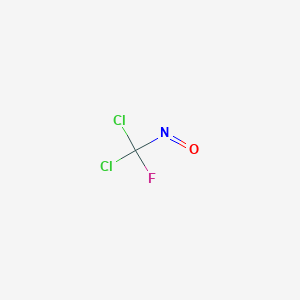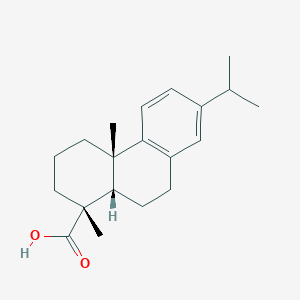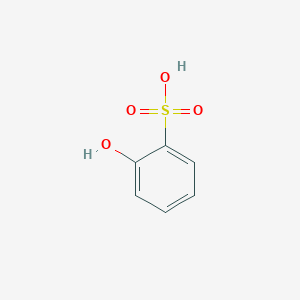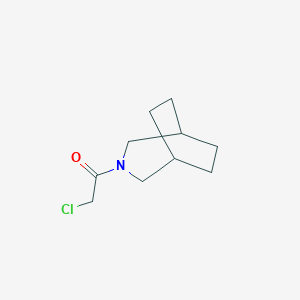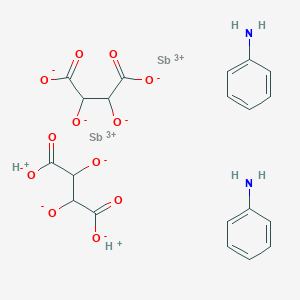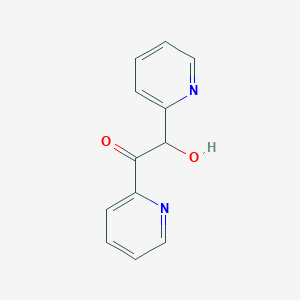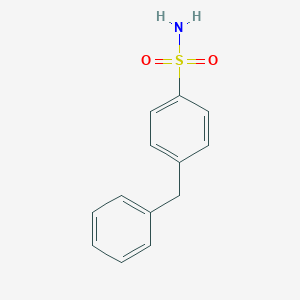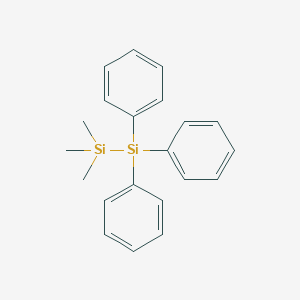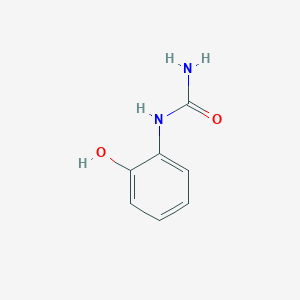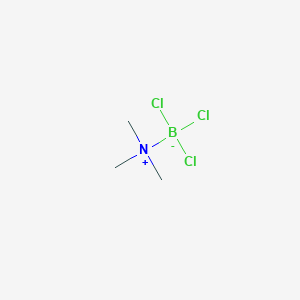
Octahydro-1,5-methanopentalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydro-1,5-methanopentalene (OMPA) is a bicyclic compound that has been widely used in scientific research due to its unique chemical structure and properties. OMPA is a highly strained compound that can undergo ring-opening reactions to form reactive intermediates, making it a valuable tool for studying chemical reactions and mechanisms.
Wirkmechanismus
Octahydro-1,5-methanopentalene's mechanism of action involves its ability to undergo ring-opening reactions to form reactive intermediates. These intermediates can then react with other molecules, leading to the formation of new compounds. Octahydro-1,5-methanopentalene's reactivity is due to its highly strained structure, which makes it prone to ring-opening reactions.
Biochemische Und Physiologische Effekte
Octahydro-1,5-methanopentalene has not been extensively studied for its biochemical and physiological effects. However, studies have shown that Octahydro-1,5-methanopentalene can act as a potent inhibitor of enzymes, including acetylcholinesterase and butyrylcholinesterase. Octahydro-1,5-methanopentalene has also been shown to have antitumor activity in certain cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
Octahydro-1,5-methanopentalene's unique chemical structure and reactivity make it a valuable tool for studying chemical reactions and mechanisms. Octahydro-1,5-methanopentalene's ability to undergo ring-opening reactions allows for the formation of reactive intermediates, which can be used to study the mechanism of action of enzymes and the synthesis of natural products. However, Octahydro-1,5-methanopentalene's reactivity can also make it difficult to handle in the lab, and its highly strained structure can make it prone to decomposition.
Zukünftige Richtungen
There are many future directions for the study of Octahydro-1,5-methanopentalene. One area of research is the development of new catalysts for organic reactions using Octahydro-1,5-methanopentalene as a starting material. Another area of research is the study of Octahydro-1,5-methanopentalene's mechanism of action and its potential as a therapeutic agent for a variety of diseases. Additionally, the use of Octahydro-1,5-methanopentalene in the synthesis of natural products and the development of new drugs is an area of active research.
Synthesemethoden
Octahydro-1,5-methanopentalene can be synthesized through a variety of methods, including the Diels-Alder reaction, which involves the reaction of cyclopentadiene with ethylene to form the precursor, norbornene. Norbornene is then reacted with maleic anhydride to form the Diels-Alder adduct, which can be converted to Octahydro-1,5-methanopentalene through a series of chemical reactions. Other methods for synthesizing Octahydro-1,5-methanopentalene include the use of Grubbs catalysts and ring-closing metathesis reactions.
Wissenschaftliche Forschungsanwendungen
Octahydro-1,5-methanopentalene has been used in a variety of scientific research applications, including organic synthesis, catalysis, and chemical biology. Octahydro-1,5-methanopentalene's unique chemical structure and reactivity make it a valuable tool for studying chemical reactions and mechanisms. Octahydro-1,5-methanopentalene has been used to study the mechanism of action of enzymes, the synthesis of natural products, and the development of new catalysts for organic reactions.
Eigenschaften
CAS-Nummer |
1521-75-1 |
|---|---|
Produktname |
Octahydro-1,5-methanopentalene |
Molekularformel |
C9H14 |
Molekulargewicht |
122.21 g/mol |
IUPAC-Name |
tricyclo[4.2.1.03,7]nonane |
InChI |
InChI=1S/C9H14/c1-2-8-4-6-3-7(1)9(8)5-6/h6-9H,1-5H2 |
InChI-Schlüssel |
KDZAHOWOSSCKGU-UHFFFAOYSA-N |
SMILES |
C1CC2CC3CC1C2C3 |
Kanonische SMILES |
C1CC2CC3CC1C2C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



